molecular formula C8H10N2O B13152015 Methyl N-pyridin-2-ylacetimidate

Methyl N-pyridin-2-ylacetimidate

Katalognummer: B13152015
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: YBJQRLPMLCJREW-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-pyridin-2-ylacetimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a pyridine ring attached to an imidate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl N-pyridin-2-ylacetimidate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired imidate product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl N-pyridin-2-ylacetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the imidate group under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl N-pyridin-2-ylacetimidate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl N-pyridin-2-ylacetimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but have an amide group instead of an imidate group.

    2-Pyridones: These compounds have a similar pyridine ring structure but differ in their functional groups.

Uniqueness: Methyl N-pyridin-2-ylacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to amides and pyridones. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology .

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

methyl (1E)-N-pyridin-2-ylethanimidate

InChI

InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+

InChI-Schlüssel

YBJQRLPMLCJREW-JXMROGBWSA-N

Isomerische SMILES

C/C(=N\C1=CC=CC=N1)/OC

Kanonische SMILES

CC(=NC1=CC=CC=N1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.